4-Acetylphenyl 4-methylbenzenesulfonate
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Overview
Description
4-Acetylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O4S It is a tosyl ester derivative, characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetylphenyl 4-methylbenzenesulfonate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-acetylphenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the tosyl ester as the primary product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Acetylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The tosyl ester group can be substituted with nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the tosyl ester group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-carboxyphenyl 4-methylbenzenesulfonate.
Reduction: Formation of 4-(hydroxyphenyl) 4-methylbenzenesulfonate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetylphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. Molecular docking studies have shown that it can bind to nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: A tosyl ester derivative with similar structural features.
4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate: Another derivative with a benzoxazinone moiety.
Uniqueness
4-Acetylphenyl 4-methylbenzenesulfonate is unique due to its specific acetyl and tosyl ester groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H14O4S |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(4-acetylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H14O4S/c1-11-3-9-15(10-4-11)20(17,18)19-14-7-5-13(6-8-14)12(2)16/h3-10H,1-2H3 |
InChI Key |
SRXCBGBYJGNHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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